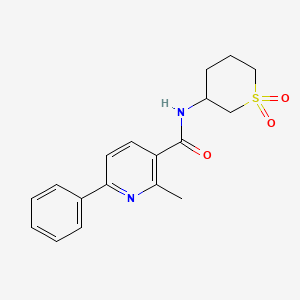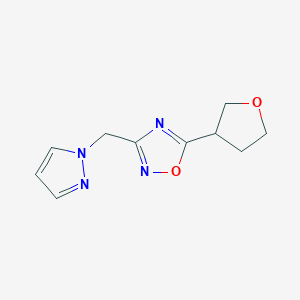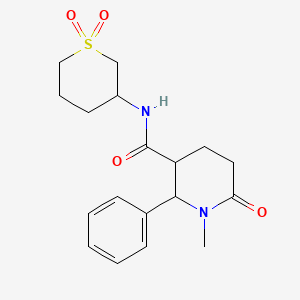
N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a phenyl group, a carboxamide group, and a dioxothianyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-6-phenylpyridine.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Dioxothianyl Moiety: The dioxothianyl group is incorporated through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dioxothianyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the dioxothianyl group to a thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dioxothianyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thioethers.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothian-3-yl)-5-iodopyridin-2-amine
- N-[(1,1-dioxothian-3-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide
- (1,1-dioxothian-3-yl)methanamine
Uniqueness
N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide stands out due to its combination of a pyridine ring with a phenyl group and a dioxothianyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxothian-3-yl)-2-methyl-6-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-16(9-10-17(19-13)14-6-3-2-4-7-14)18(21)20-15-8-5-11-24(22,23)12-15/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUSUEPXEXRCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6752685.png)
![9-Methyl-2-[[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6752695.png)
![3-[(4-Cyclobutylpiperazin-1-yl)sulfonylmethyl]benzonitrile](/img/structure/B6752703.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-3-yl)-1,2,4-oxadiazole](/img/structure/B6752720.png)
![(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B6752721.png)
![N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide](/img/structure/B6752724.png)
![2-[3-[(2-methylpiperidin-1-yl)methyl]piperidin-1-yl]-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide](/img/structure/B6752732.png)
![5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6752734.png)

![5-Cyclopropyl-5-methyl-3-[[3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6752754.png)
![5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6752776.png)
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(1-ethylpyrazol-4-yl)methanone](/img/structure/B6752783.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide](/img/structure/B6752784.png)

